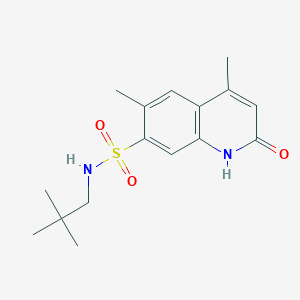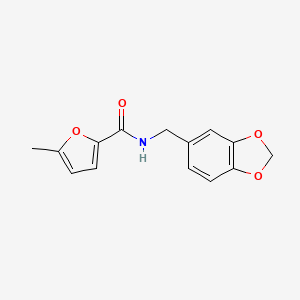
N-(2-bromo-4-methylphenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-naphthamide, also known as BML-284, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in regulating inflammation, immune response, and cell survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation.
作用機序
N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB) protein, which leads to its degradation and subsequent release of NF-κB. This compound binds to the ATP-binding pocket of the IKK complex, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activation of NF-κB and downstream signaling pathways. Physiologically, this compound has been shown to reduce tumor growth, inflammation, and improve insulin sensitivity. Additionally, this compound has been shown to reduce the severity of autoimmune disorders in animal models.
実験室実験の利点と制限
One advantage of using N-(2-bromo-4-methylphenyl)-2-naphthamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB signaling without affecting other pathways. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using this compound is its relatively low potency compared to other NF-κB inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
将来の方向性
For N-(2-bromo-4-methylphenyl)-2-naphthamide research include investigating its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various disease models. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway could lead to improved therapeutic outcomes. Finally, investigating the potential role of this compound in regulating other signaling pathways may provide new insights into its therapeutic potential.
合成法
N-(2-bromo-4-methylphenyl)-2-naphthamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-bromo-4-methyl aniline to form this compound. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-bromo-4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit NF-κB activation in cancer cells, leading to reduced tumor growth and increased apoptosis. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, this compound has been investigated for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-6-9-17(16(19)10-12)20-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXLXLKRWIBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
